Benzo[b]thiophene, 6-bromo-2-chloro-
Overview
Description
Benzo[b]thiophene, 6-bromo-2-chloro- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is characterized by the presence of bromine and chlorine substituents at the 6 and 2 positions, respectively. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
The synthesis of benzo[b]thiophene, 6-bromo-2-chloro- can be achieved through various methods. One common approach involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement . Another method includes the aryne reaction with alkynyl sulfides, which allows for the synthesis of diverse multisubstituted benzothiophene derivatives . Industrial production methods often involve the use of transition-metal catalyzed reactions to introduce the desired substituents onto the benzothiophene core .
Chemical Reactions Analysis
Benzo[b]thiophene, 6-bromo-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydrobenzothiophenes using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Benzo[b]thiophene, 6-bromo-2-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 6-bromo-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, benzothiophene derivatives have been shown to inhibit voltage-gated sodium channels, which are important targets in the treatment of pain and epilepsy .
Comparison with Similar Compounds
Benzo[b]thiophene, 6-bromo-2-chloro- can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns and properties.
2-Fluorobenzo[b]thiophene: A fluorinated derivative with unique electronic and steric effects.
3-Iodo- and 3-Bromobenzo[b]thiophenes:
These comparisons highlight the uniqueness of benzo[b]thiophene, 6-bromo-2-chloro- in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-chloro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTDVYGFOOJZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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